molecular formula C6H5ClN2O3 B1624319 1-Methyl-4-nitro-1H-pyrrole-2-carbonyl chloride CAS No. 28494-51-1

1-Methyl-4-nitro-1H-pyrrole-2-carbonyl chloride

Cat. No. B1624319
CAS RN: 28494-51-1
M. Wt: 188.57 g/mol
InChI Key: ZBXBOVMIODZOBQ-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-pyrrole-2-carbonyl chloride is a chemical compound with the empirical formula C7H8N2O4 . It is also known by its systematic name, Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate . The compound features a pyrrole ring substituted with a methyl group, a nitro group, and a carbonyl chloride functional group. Its molecular weight is approximately 184.15 g/mol .

properties

CAS RN

28494-51-1

Product Name

1-Methyl-4-nitro-1H-pyrrole-2-carbonyl chloride

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

1-methyl-4-nitropyrrole-2-carbonyl chloride

InChI

InChI=1S/C6H5ClN2O3/c1-8-3-4(9(11)12)2-5(8)6(7)10/h2-3H,1H3

InChI Key

ZBXBOVMIODZOBQ-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)Cl)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C=C1C(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 15 g (0.08 mol) monopyrrole nitro ester in 130 mL DMF was reduced over 5% palladium on charcoal (1.5 g) at atmospheric pressure. The solution was filtered through Celite to remove the catalyst and 20 mL triethylamine (0.14 mol) was added. A mixture of 15 g N-methyl-4-nitropyrrole-2-carboxylic acid 22 (0.09 mol) in 20 mL DMF was added with stirring. (N-methyl-4-nitropyrrole-2-carboxylic acid chloride was prepared by reluxing the monopyrrole acid in thionyl chloride until clear (~1 h) and removing excess thionyl chloride under vacuum.) The mixture stirred 12 h, 700 mL ice and water was added and the product was filtered off. After washing with water twice and diethyl ether, the light-green product was dried yielding 24 g (95%) of the dipyrrole nitro ester 20 (Bailer et al., 1978). NMR (DMSO-d6) δ3.75 (s, 3H), 3.85 (s, 3H), 4.0 (s, 3H), 6.9 (d, 1H, J=1.5 Hz), 7.5 (d, 1H, J=1.5 Hz), 7.6 (d, 1H, J=2.0 Hz), 8.2 (d, 1H, J=1.5 Hz), 10.3 (s, 1H).
[Compound]
Name
monopyrrole nitro ester
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
130 mL
Type
solvent
Reaction Step Six
Quantity
1.5 g
Type
catalyst
Reaction Step Seven

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